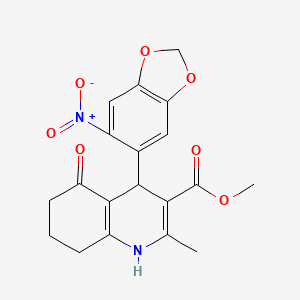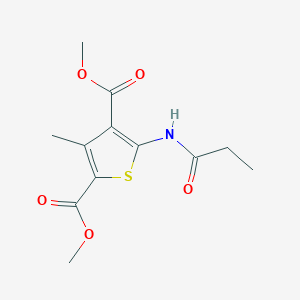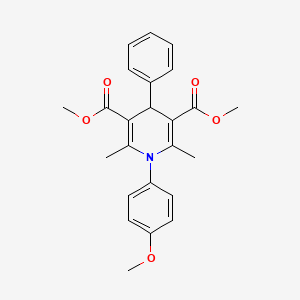![molecular formula C17H16N2O4 B11698817 N'-(benzo[d][1,3]dioxol-5-ylmethylene)-2-phenoxypropanehydrazide](/img/structure/B11698817.png)
N'-(benzo[d][1,3]dioxol-5-ylmethylene)-2-phenoxypropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE is a complex organic compound with the molecular formula C16H12N2O5 It is known for its unique structure, which includes a benzodioxole ring and a phenoxypropanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-phenoxypropanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired hydrazone product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced hydrazides, and substituted benzodioxole compounds.
Scientific Research Applications
N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
- (E)-N-[(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
Uniqueness
N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE stands out due to its unique combination of a benzodioxole ring and a phenoxypropanehydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(23-14-5-3-2-4-6-14)17(20)19-18-10-13-7-8-15-16(9-13)22-11-21-15/h2-10,12H,11H2,1H3,(H,19,20) |
InChI Key |
GJQZCDXNERSHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698742.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)

![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698771.png)
![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11698776.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698787.png)
![(1Z)-1-[(2E)-{(3Z)-3-[(2E)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]butan-2-ylidene}hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11698792.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698808.png)
![5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698820.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698823.png)

